7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid is a complex organic compound that features a pyrido[3,4-d]pyrimidine core structure. This compound is notable for its tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid typically involves multiple steps, starting from simpler precursor molecules. One common method involves the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often include aqueous or acetonitrile solutions and may require catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the BOC group , as well as bases like sodium hydroxide for the initial protection step . Reaction conditions may vary depending on the specific reaction, but they often involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, deprotection of the BOC group results in the formation of the free amine .
Scientific Research Applications
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions and can be removed using strong acids . This process allows for the selective modification of the compound, enabling its use in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid is unique due to its specific pyrido[3,4-d]pyrimidine core structure and the presence of the BOC protecting group. This combination allows for versatile applications in synthetic chemistry and provides a stable intermediate for further chemical modifications.
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-5-4-8-9(6-16)14-7-15-10(8)11(17)18/h7H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
QUVCCHPIOTWNQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CN=C2C(=O)O |
Origin of Product |
United States |
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